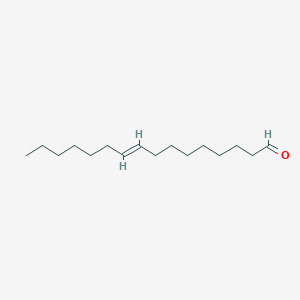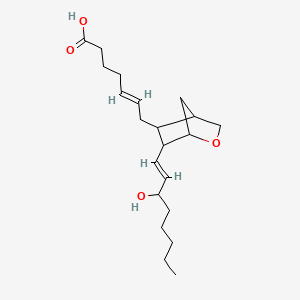![molecular formula C27H44O3 B1240486 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240486.png)
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24S)-1alpha,24-dihydroxyvitamin D3, also known as (24S)-1alpha,24-dihydroxycholecalciferol, is a hydroxylated form of vitamin D3. This compound is an important metabolite in the vitamin D3 pathway and plays a crucial role in calcium homeostasis and bone health. It is formed through the hydroxylation of vitamin D3 at the 1alpha and 24 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-1alpha,24-dihydroxyvitamin D3 involves multiple steps of hydroxylation. The initial step is the conversion of vitamin D3 to 25-hydroxyvitamin D3 in the liver. This is followed by further hydroxylation in the kidney to produce 1alpha,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3. The specific hydroxylation at the 1alpha and 24 positions to form (24S)-1alpha,24-dihydroxyvitamin D3 requires the use of specific enzymes and reaction conditions .
Industrial Production Methods
Industrial production of (24S)-1alpha,24-dihydroxyvitamin D3 typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the desired hydroxylated product. Chemical synthesis involves the use of specific reagents and catalysts to achieve the hydroxylation at the desired positions .
Analyse Chemischer Reaktionen
Types of Reactions
(24S)-1alpha,24-dihydroxyvitamin D3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, which have different biological activities and functions .
Wissenschaftliche Forschungsanwendungen
(24S)-1alpha,24-dihydroxyvitamin D3 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of vitamin D3 metabolism and its derivatives.
Biology: The compound is studied for its role in calcium homeostasis and bone health.
Medicine: It is investigated for its potential therapeutic applications in treating bone disorders and calcium deficiency.
Industry: The compound is used in the formulation of vitamin D supplements and fortified foods.
Wirkmechanismus
The mechanism of action of (24S)-1alpha,24-dihydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements in the DNA, regulating the transcription of genes involved in calcium absorption and bone mineralization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(24R)-1alpha,24-dihydroxyvitamin D3: This isomer differs in the configuration at the 24 position.
1alpha,25-dihydroxyvitamin D3: Another hydroxylated form of vitamin D3 with hydroxyl groups at the 1alpha and 25 positions.
24,25-dihydroxyvitamin D3: Hydroxylated at the 24 and 25 positions.
Uniqueness
(24S)-1alpha,24-dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. Its specific interaction with VDR and subsequent gene regulation make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
BJYLYJCXYAMOFT-SEZLTJOTSA-N |
SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Kanonische SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)
![6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1240415.png)







